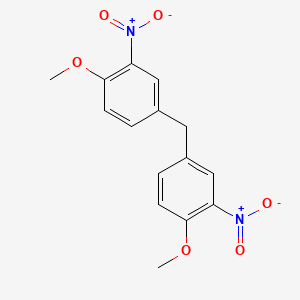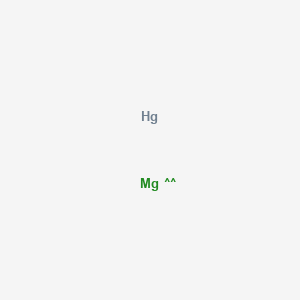
Magnesium--mercury (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–mercury (1/1) is an intermetallic compound formed by the combination of magnesium and mercury in a 1:1 ratio. This compound is part of the broader category of amalgams, which are alloys of mercury with other metals. Magnesium–mercury amalgams have unique properties that make them of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium–mercury (1/1) can be synthesized through the direct reaction of elemental magnesium with mercury. The reaction typically occurs at room temperature and does not require any special catalysts or solvents. The process involves the dissolution of magnesium in mercury, forming the amalgam.
Industrial Production Methods: In an industrial setting, the preparation of magnesium–mercury amalgam can be scaled up by using larger quantities of the reactants. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The amalgam is then purified through filtration and distillation to remove any unreacted mercury.
化学反应分析
Types of Reactions: Magnesium–mercury (1/1) undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amalgam can participate in substitution reactions where magnesium is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Other metal salts or compounds can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and mercury oxide (HgO).
Reduction: Elemental mercury and reduced products of the reactants.
Substitution: New metal amalgams and free magnesium.
科学研究应用
Magnesium–mercury (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity magnesium and in the manufacture of specialized alloys.
作用机制
The mechanism of action of magnesium–mercury (1/1) involves the interaction of magnesium and mercury atoms at the molecular level. The amalgam can donate electrons to other compounds, facilitating redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The amalgam can transfer electrons to other molecules, reducing them.
Catalysis: It can act as a catalyst in various chemical reactions, lowering the activation energy and increasing the reaction rate.
相似化合物的比较
Magnesium–mercury (1/1) can be compared with other similar compounds, such as:
Magnesium–zinc (1/1): Another intermetallic compound with similar properties but different reactivity.
Magnesium–cadmium (1/1): Similar in structure but has different applications and chemical behavior.
Magnesium–lead (1/1): Another amalgam with unique properties and uses.
Uniqueness: Magnesium–mercury (1/1) is unique due to its specific combination of magnesium and mercury, which imparts distinct chemical and physical properties. Its ability to act as both a reducing agent and a catalyst makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
12055-29-7 |
|---|---|
分子式 |
HgMg |
分子量 |
224.90 g/mol |
IUPAC 名称 |
magnesium;mercury |
InChI |
InChI=1S/Hg.Mg |
InChI 键 |
AWLITQJUQFXBFV-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


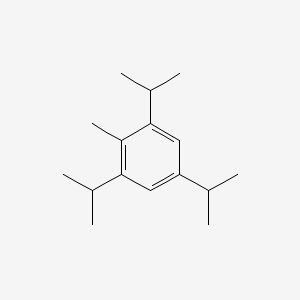
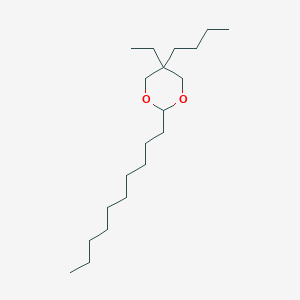
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
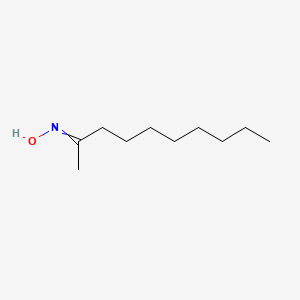

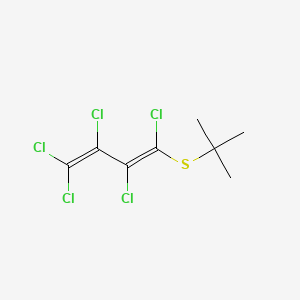

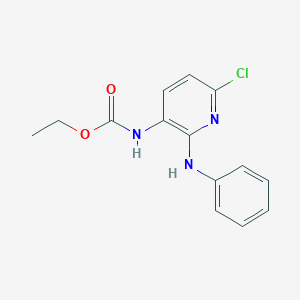
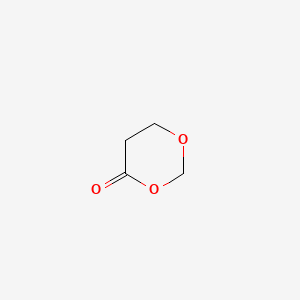
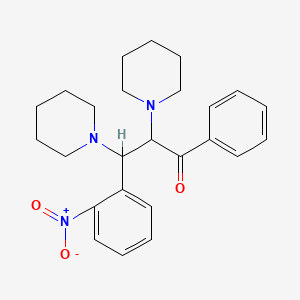
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
